![molecular formula C21H20O3S B2768652 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 252026-32-7](/img/structure/B2768652.png)
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is a chemical compound with the molecular formula C21H20O3S . It is a complex organic molecule that contains a sulfonyl group attached to a 3-methylphenyl group, and a diphenyl ethanol group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a sulfonyl group attached to a 3-methylphenyl group, and a diphenyl ethanol group . The molecule has a complexity of 492, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The topological polar surface area is 62.8, and it has a heavy atom count of 25 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom with the electrophile .Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of “this compound” are both 352.11331567 . The compound has an XLogP3-AA value of 3.9, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Processes
One of the key applications involves the catalytic oxidation of sulfides to sulfoxides and sulfones. This process is crucial for the selective formation of these compounds, which are valuable in pharmaceuticals, agrochemicals, and fine chemicals. The use of hydrogen peroxide as an oxidant in the presence of specific catalysts highlights the efficiency of this approach in yielding sulfoxides and sulfones from sulfides under mild conditions, preserving sensitive functional groups while targeting the sulfur atom for oxidation (Yamazaki, 1996).
Coordination Chemistry and Catalysis
Furthermore, derivatives of this compound have been explored for their potential in coordination chemistry and catalysis. The sulfonation and subsequent reactions leading to stable sulfonate salts and complexes with transition metals demonstrate the compound's utility in synthesizing organometallic complexes. These complexes find applications in catalysis, showcasing the role of such derivatives in facilitating various chemical transformations, including asymmetric synthesis and cross-coupling reactions (Zábranský, Císařová, & Štěpnička, 2018).
Synthesis of Heterocyclic Compounds
The acid-catalyzed reactions involving this compound and its derivatives also play a pivotal role in the synthesis of heterocyclic compounds, such as thiophenes and thioxanthenes. These reactions highlight the compound's utility in constructing complex molecular architectures, which are important in the development of new materials, pharmaceuticals, and agrochemicals. The ability to undergo cyclization and rearrangement under specific conditions further emphasizes the compound's versatility in synthetic organic chemistry (Duus, 1976).
Photochemical Applications
Additionally, derivatives of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol are involved in photochemical studies, where their behavior under light irradiation is explored for potential applications in material science and organic synthesis. The study of photoinduced reactions and the generation of reactive intermediates offer insights into new pathways for chemical synthesis and the development of photoresponsive materials (Lewis, Wenzler, & Matzger, 2003).
Zukünftige Richtungen
The future research directions for “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” could involve exploring its potential biological activities, given the known activities of many sulfonyl compounds . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)sulfonyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-17-9-8-14-20(15-17)25(23,24)16-21(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXBZRETCVFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2768569.png)
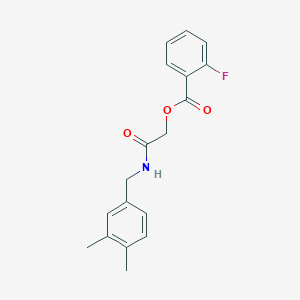
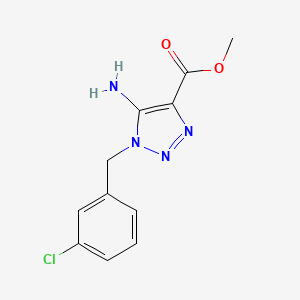
![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)
![2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2768575.png)
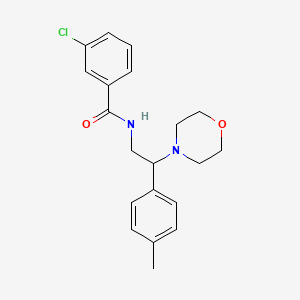
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)
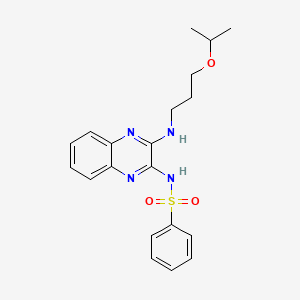
![[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2768579.png)
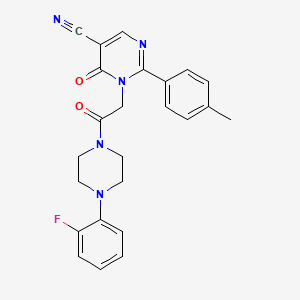
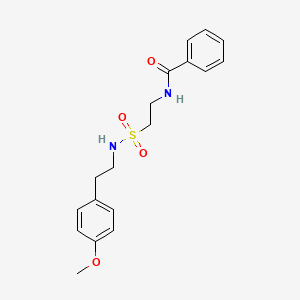
![7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)
![Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate](/img/structure/B2768591.png)